6-(2-methoxyethyl)-4-(m-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Description
The compound 6-(2-methoxyethyl)-4-(m-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione belongs to the dihydropyrimidinone class, characterized by a fused pyrrolo-pyrimidine-dione scaffold. The substituents at positions 4 and 6—m-tolyl (3-methylphenyl) and 2-methoxyethyl—distinguish it from related derivatives. These groups likely influence solubility, binding affinity, and metabolic stability, as seen in structurally similar compounds .
Properties
IUPAC Name |
6-(2-methoxyethyl)-4-(3-methylphenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-10-4-3-5-11(8-10)14-13-12(17-16(21)18-14)9-19(15(13)20)6-7-22-2/h3-5,8,14H,6-7,9H2,1-2H3,(H2,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INKJHRGZUOXPLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2C3=C(CN(C3=O)CCOC)NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-methoxyethyl)-4-(m-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione typically involves multi-step organic reactions. One common approach is to start with the construction of the pyrrolo[3,4-d]pyrimidine core, followed by the introduction of the methoxyethyl and m-tolyl groups through various substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of green chemistry principles, such as minimizing waste and energy consumption, is also considered in industrial settings.
Chemical Reactions Analysis
Types of Reactions
6-(2-methoxyethyl)-4-(m-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
6-(2-methoxyethyl)-4-(m-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione has several scientific research applications, including:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, aiding in the development of new materials and catalysts.
Biology: It can be used in the study of biological pathways and interactions, particularly those involving pyrrolo[3,4-d]pyrimidine derivatives.
Medicine: Potential therapeutic applications include the development of drugs targeting specific enzymes or receptors, leveraging the compound’s unique structure.
Industry: The compound’s reactivity and stability make it suitable for use in various industrial processes, such as the production of specialty chemicals and polymers.
Mechanism of Action
The mechanism of action of 6-(2-methoxyethyl)-4-(m-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Substituent Variations
Key structural analogs and their substituents are summarized below:
Key Observations:
Substituent Impact on Activity :
- Hydroxyphenyl at R4 (Compound A, 4j) correlates with α-glucosidase inhibition, likely due to hydrogen bonding with enzyme active sites .
- Halogenated Groups (e.g., 4-fluorophenyl in 3f, 4-chlorophenyl in ) may enhance metabolic stability or binding affinity via hydrophobic interactions .
- Methoxyalkyl Chains (e.g., 2-methoxyethyl in the target compound) could improve solubility compared to purely aromatic substituents .
Synthetic Efficiency :
Pharmacological and Physicochemical Properties
α-Glucosidase Inhibition ()
- Compound A (6-benzyl-4-hydroxyphenyl analog) demonstrated 81.99% inhibition at 1.02 µg/mL, rivaling ascorbic acid (81.18%). Its benzyl group may enhance hydrophobic interactions in the enzyme's binding pocket.
- The target compound’s 2-methoxyethyl group, being less bulky than benzyl, might reduce steric hindrance but compromise binding energy.
Neutrophil Elastase Inhibition ()
- Analogs with cyanophenyl or trifluoromethylphenyl groups (e.g., WO060158 A1) show potent inhibition, attributed to strong electron-withdrawing effects enhancing enzyme-ligand interactions . The target compound’s m-tolyl group, being electron-donating, may limit this activity.
Physicochemical Properties
- Melting Points: Analog 4j melts at ~220°C (), typical for crystalline dihydropyrimidinones. The target compound’s melting point is unreported but likely similar due to structural congruence.
- Spectroscopic Data : FTIR peaks for NH (3455 cm⁻¹), CO (1680 cm⁻¹), and aromatic C=C (1500 cm⁻¹) in 4j () align with the target compound’s expected spectral profile .
Molecular Modeling and QSAR Insights
- Compound A ’s binding energy (-7.9 kcal/mol) and RMSD (1.7 Å) indicate stable enzyme-ligand complexes .
- QSAR Studies : Electron-donating groups at R4 (e.g., hydroxyphenyl) and moderate hydrophobicity at R6 optimize α-glucosidase inhibition . The target compound’s m-tolyl (moderately hydrophobic) and 2-methoxyethyl (polar) groups may balance these properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
